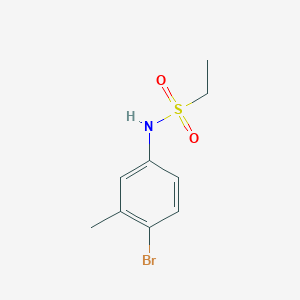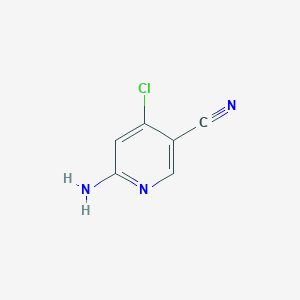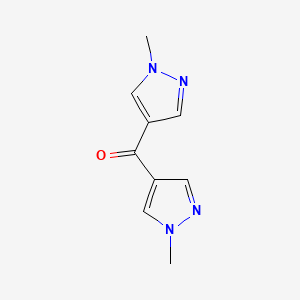
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol
Descripción general
Descripción
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol, commonly known as TMTFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMTFM is a colorless liquid that has a unique structure and properties, making it a promising candidate for several research applications.
Aplicaciones Científicas De Investigación
Methanol Synthesis and Applications
Methanol is a fundamental chemical with a wide range of applications, including its use as a fuel, solvent, and in the production of other chemicals. It serves as a clean-burning fuel with low emissions and has potential as a peaking fuel in power stations, highlighting its role in sustainable energy solutions (Cybulski, 1994).
Biomass to Furan Derivatives
Conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its subsequent derivatives, represents a sustainable approach to replace non-renewable hydrocarbon sources. These compounds serve as platform chemicals for producing a variety of materials, including polymers, fuels, and pharmaceuticals, indicating the potential utility of related tetrahydrofuran compounds in green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Hydrogen Production from Methanol
Methanol serves as a liquid hydrogen carrier, enabling hydrogen production through various reforming processes. This highlights its significance in developing a hydrogen economy and its potential in fuel cell technologies. Catalyst development and reactor technology play crucial roles in enhancing hydrogen production efficiency and sustainability (García et al., 2021).
Methanol as a Marker for Paper Degradation
In the context of electrical engineering, methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. This application demonstrates the chemical's utility in monitoring and diagnostics, contributing to the maintenance and longevity of critical infrastructure (Jalbert et al., 2019).
Propiedades
IUPAC Name |
(2,5,5-trimethyloxolan-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)4-5-8(3,6-9)10-7/h9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWCXTFLTZSSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)(C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3149307.png)



![Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B3149335.png)
![Ethyl 3-[(2-chlorobenzyl)amino]propanoate](/img/structure/B3149342.png)
![Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B3149348.png)



